Superior Anti-Inflammatory Barrier Protection in Human Endothelial Cells Versus Aglycone Kaempferol
Kaempferol 3-O-sophoroside (KPOS) was compared directly against its aglycone kaempferol (KP) in LPS-stimulated human umbilical vein endothelial cells (HUVECs). The study explicitly concluded that anti-inflammatory activities of KPOS were better than those of KP [1]. KPOS inhibited LPS-induced barrier disruption, suppressed TNF-α production, and blocked NF-κB activation in this vascular inflammation model .
| Evidence Dimension | Anti-inflammatory efficacy (endothelial barrier protection, TNF-α suppression, NF-κB inhibition) |
|---|---|
| Target Compound Data | Superior activity relative to KP; inhibited LPS-induced barrier disruption, neutrophil adhesion, and transendothelial migration |
| Comparator Or Baseline | Kaempferol (aglycone, KP) |
| Quantified Difference | Qualitatively superior; study conclusion states KPOS activities were 'better than those of KP' [1] |
| Conditions | LPS-stimulated HUVECs; in vitro; 2012 study |
Why This Matters
This direct evidence demonstrates that the sophorose glycosylation enhances anti-inflammatory activity in a vascular context relative to the aglycone, making the glycoside the required chemical entity for studies targeting endothelial barrier protection rather than the more commonly available aglycone.
- [1] Kim TH, Ku SK, Lee IC, Bae JS. Anti-inflammatory effects of kaempferol-3-O-sophoroside in human endothelial cells. Inflamm Res. 2012 Mar;61(3):217-24. View Source
